molecular formula C9H10N4O B2373908 1-(3-Pyridin-3-yl-1,2,4-oxadiazol-5-yl)ethanamine CAS No. 876710-85-9

1-(3-Pyridin-3-yl-1,2,4-oxadiazol-5-yl)ethanamine

Cat. No.: B2373908
CAS No.: 876710-85-9
M. Wt: 190.206
InChI Key: SKYPROWPCJGPQF-UHFFFAOYSA-N
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Description

1-(3-Pyridin-3-yl-1,2,4-oxadiazol-5-yl)ethanamine is a heterocyclic compound that features a pyridine ring fused with an oxadiazole ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Pyridin-3-yl-1,2,4-oxadiazol-5-yl)ethanamine typically involves the cyclization of appropriate precursors.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

1-(3-Pyridin-3-yl-1,2,4-oxadiazol-5-yl)ethanamine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can lead to various reduced heterocycles.

Scientific Research Applications

1-(3-Pyridin-3-yl-1,2,4-oxadiazol-5-yl)ethanamine has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Pyridin-4-yl-1,2,4-oxadiazol-5-yl)ethanamine
  • 1-(3-Pyridin-3-yl-1,2,4-oxadiazol-5-yl)methanamine
  • N-Methyl-1-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)methanamine

Uniqueness

1-(3-Pyridin-3-yl-1,2,4-oxadiazol-5-yl)ethanamine is unique due to its specific substitution pattern on the pyridine and oxadiazole rings, which can influence its biological activity and chemical reactivity. This makes it a valuable compound for the development of new drugs and materials .

Properties

IUPAC Name

1-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O/c1-6(10)9-12-8(13-14-9)7-3-2-4-11-5-7/h2-6H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKYPROWPCJGPQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC(=NO1)C2=CN=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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